8-Fluoro-5-hydroxy-1H-quinolin-2-one is a fluorinated derivative of quinolin-2-one, a compound class recognized for its significant biological and pharmacological activities. The introduction of a fluorine atom into the quinoline structure enhances its biological efficacy and provides unique properties beneficial in various scientific research fields, including medicinal chemistry and material science. This compound is particularly noted for its potential applications in drug development due to its antibacterial, antineoplastic, and antiviral properties .
8-Fluoro-5-hydroxy-1H-quinolin-2-one is categorized under quinolone derivatives, which are known for their diverse biological activities. The compound can be sourced from chemical suppliers specializing in fine chemicals and pharmaceutical intermediates, such as Aladdin Scientific and Benchchem . Its molecular formula is , with a molecular weight of approximately 179.15 g/mol .
The synthesis of 8-Fluoro-5-hydroxy-1H-quinolin-2-one typically involves several chemical transformations that can be achieved through various synthetic routes. A notable method includes a telescoped one-pot synthesis that combines chemoselective amidation with acid-induced cyclization. This approach allows for efficient product isolation without extensive purification steps like column chromatography .
The molecular structure of 8-Fluoro-5-hydroxy-1H-quinolin-2-one features a quinoline ring system substituted with a hydroxyl group and a fluorine atom. The important structural data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 179.15 g/mol |
IUPAC Name | 7-fluoro-8-hydroxy-1H-quinolin-2-one |
InChI Key | ZQSKKEGMKMQREQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C2=C1C=CC(=O)N2)O)F |
The compound's structure is characterized by the presence of both electron-withdrawing (fluorine) and electron-donating (hydroxyl) groups, which influence its reactivity and biological activity .
The chemical reactivity of 8-Fluoro-5-hydroxy-1H-quinolin-2-one includes various pathways such as oxidation, reduction, and substitution reactions:
These reactions are critical in developing new derivatives with enhanced pharmacological profiles.
The mechanism of action of 8-Fluoro-5-hydroxy-1H-quinolin-2-one involves interactions at the molecular level with specific targets within biological systems. This compound has shown efficacy in inhibiting bacterial growth and has potential applications in cancer therapy due to its ability to interfere with cellular pathways involved in proliferation and survival.
Research indicates that this compound interacts with DNA or RNA synthesis pathways, leading to disruptions in cell division processes, which is particularly relevant in the context of antineoplastic activity .
The physical properties of 8-Fluoro-5-hydroxy-1H-quinolin-2-one are essential for understanding its behavior in various environments:
Property | Value |
---|---|
Melting Point | Approximately 225 °C |
Boiling Point | Not extensively documented |
Density | Not extensively documented |
Solubility | Soluble in organic solvents like ethanol |
These properties influence how the compound is handled in laboratory settings and its potential formulations in pharmaceutical applications .
8-Fluoro-5-hydroxy-1H-quinolin-2-one has diverse applications across several scientific domains:
The ongoing research into this compound continues to reveal new applications, particularly in therapeutic contexts where enhanced biological activity is desired .
Fluorinated quinolines represent a strategically important class of heterocyclic compounds in medicinal chemistry, where the introduction of fluorine atoms significantly modulates their physicochemical properties and biological activity. The quinoline scaffold provides a versatile platform for chemical modification, with fluorination typically enhancing metabolic stability, membrane permeability, and target binding affinity through electronic and steric effects [2] [5]. Historically, the evolution from early quinolones like nalidixic acid (1962) to fluorinated derivatives (fluoroquinolones) marked a therapeutic revolution in antibacterial chemotherapy [2] [7]. The strategic placement of fluorine at the C6/C8 positions demonstrated profound impacts on DNA gyrase inhibition and bacterial cell penetration, establishing a structure-activity relationship (SAR) paradigm that extends beyond anti-infectives to anticancer and CNS-targeted agents [5] [9]. This fluorine-mediated bioactivity enhancement provides the foundational rationale for investigating 8-fluoro substitution in the 5-hydroxyquinolin-2-one scaffold.
The emergence of fluoroquinolone-resistant Mycobacterium tuberculosis strains presents a critical challenge in global TB control programs. Fluoroquinolones (FQs) serve as cornerstone agents in MDR-TB regimens due to their potent bactericidal activity against mycobacteria, primarily through inhibition of DNA gyrase (topoisomerase II), which suppresses bacterial DNA synthesis [1]. However, resistance-conferring mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and gyrB genes have substantially compromised their efficacy, with resistance rates reaching 26.2% among MDR-TB isolates in certain regions [1]. Within this therapeutic crisis, 8-fluoro-5-hydroxy-1H-quinolin-2-one emerges as a structurally distinct quinolinone that bypasses classical fluoroquinolone resistance mechanisms. Its modified pharmacophore – featuring a non-carboxylic acid C2 carbonyl and C5 hydroxyl group – enables alternative interactions with the DNA gyrase complex while maintaining the C8-fluorine’s role in enhancing membrane penetration and target affinity [6]. Clinical evidence indicates that FQr-MDR-TB patients experience significantly poorer treatment outcomes compared to those with FQ-susceptible strains, underscoring the urgent need for structurally innovative gyrase inhibitors like fluorinated quinolinones [10].
Quinolinone therapeutics have evolved through three transformative phases since the discovery of nalidixic acid in 1962:
First-generation (1960s-1970s): Non-fluorinated quinolones (nalidixic acid, pipemidic acid) exhibited narrow-spectrum Gram-negative activity, primarily for urinary tract infections. The discovery that C7 piperazinyl substitution enhanced Pseudomonas aeruginosa coverage represented a critical pharmacophore refinement [2].
Fluoroquinolone era (1980s-present): Introduction of the C6-fluorine atom (norfloxacin, 1978) dramatically broadened antibacterial spectrum and potency. Subsequent generations optimized C7/C8 substituents: ciprofloxacin (C7-piperazine), levofloxacin (C8-oxazine), and moxifloxacin (C8-methoxy) improved Gram-positive and anaerobic coverage [5] [7].
Beyond anti-infectives (2000s-present): Structural diversification revealed therapeutic potential in oncology, exemplified by tubulin-polymerization inhibitors (2-phenyl-3-hydroxy-4(1H)-quinolinones) and multidrug resistance (MDR)-selective agents (8-hydroxyquinoline Mannich bases) [6] [9]. Within this context, 8-fluoro-5-hydroxy-1H-quinolin-2-one represents a contemporary innovation merging fluorine’s bioenhancement properties with novel quinolinone pharmacology distinct from classical fluoroquinolones.
Generation | Representative Compounds | Structural Innovations | Primary Therapeutic Application |
---|---|---|---|
First (1960s) | Nalidixic acid, Pipemidic acid | C7 piperazinyl group | Urinary tract infections |
Fluoroquinolones | Norfloxacin, Ciprofloxacin, Levofloxacin | C6-fluorine + C7/C8 heterocyclic mods | Broad-spectrum antibiotics |
Modern variants | 8-Fluoro-5-hydroxy-1H-quinolin-2-one | C2-carbonyl non-acid, C5/C8 di-subst. | MDR-TB, Anticancer agents |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8